4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid
Overview
Description
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid (AHNBA) is an organic compound with a wide range of applications in scientific research and experimentation. It is a derivative of benzoic acid and is a key component in many biochemical pathways and processes. AHNBA is also known as 4-aminohydroxy-3-nitrobenzoic acid and is commonly used as a substrate for enzymatic reactions. It has been used in a wide range of studies to investigate the biochemical and physiological effects of various compounds.
Scientific Research Applications
Pharmacology
This compound has been studied for its potential pharmacological applications . However, its specific indication, pharmacodynamics, and mechanism of action are not yet available . It has been found to target Neuraminidase in Influenza B virus (strain B/Lee/1940) and Influenza A virus (strain A/Tokyo/3/1967) .
Drug Interactions
The compound’s interactions with other drugs are currently under investigation . It’s important to note that the absence of an interaction does not necessarily mean no interactions exist .
Chemical Taxonomy
This compound belongs to the class of organic compounds known as acylaminobenzoic acid and derivatives . These are derivatives of amino benzoic acid derivatives where the amine group is N-acylated .
Organic Synthesis
α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Experimental Teaching
The compound has been used in experimental teaching to explore the effects of reaction time, reaction temperature, and dosage of the brominating agent . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .
Drug Development
The compound has been used in the development of predictive machine-learning models with structured datasets . These models can be used to improve decision support and research outcomes .
Mechanism of Action
Target of Action
The primary targets of 4-acetamido-3-hydroxy-5-nitrobenzoic acid are Neuraminidase enzymes present in Influenza B virus (strain B/Lee/1940) and Influenza A virus (strain A/Tokyo/3/1967 H2N2) . Neuraminidase enzymes play a crucial role in the life cycle of influenza viruses, facilitating their release from the host cell after replication .
Mode of Action
This inhibition prevents the release of new virus particles from the infected cells, thereby limiting the spread of the infection within the organism .
Biochemical Pathways
Given its target, it likely impacts the life cycle of influenza viruses, specifically the release and spread of the virus within the host organism .
Result of Action
The molecular and cellular effects of 4-acetamido-3-hydroxy-5-nitrobenzoic acid’s action would primarily be the inhibition of the neuraminidase enzyme, leading to a reduction in the spread of the influenza virus within the host organism . This could potentially limit the severity of the infection and aid in the recovery of the host organism.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-acetamido-3-hydroxy-5-nitrobenzoic acid. It is generally recommended to avoid dust formation and ensure adequate ventilation when handling this compound . It should also be prevented from entering drains, other waterways, or soil .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-acetamido-3-hydroxy-5-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O6/c1-4(12)10-8-6(11(16)17)2-5(9(14)15)3-7(8)13/h2-3,13H,1H3,(H,10,12)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDRTCHFBHJIDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1O)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391837 | |
Record name | 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | |
CAS RN |
162252-45-1 | |
Record name | 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: How does 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid interact with its target, the influenza virus neuraminidase protein?
A1: Research suggests that 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid binds to the active site of the influenza virus neuraminidase protein. This binding is thought to occur through interactions with conserved amino acid residues within the active site. [] While this compound demonstrates moderate inhibitory activity, it serves as a rudimentary inhibitor and a starting point for designing more potent benzoic acid-based inhibitors. [] Further research is needed to fully elucidate the specific interactions and their impact on the enzyme's activity.
Q2: What is the structural basis for the design of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid as an influenza virus neuraminidase inhibitor?
A2: The design of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid stems from the analysis of the three-dimensional structure of the neuraminidase-DANA complex (where DANA refers to 2-deoxy-2,3-didehydro-D-N-acetylneuraminic acid). [] Modeling studies of 4-(acetylamino)benzoic acid derivatives within the neuraminidase active site provided insights for developing this specific compound. [] The goal was to create a molecule capable of interacting with the conserved active site residues of neuraminidase, potentially leading to inhibition of its activity. This approach highlights the importance of structure-based drug design in developing novel antiviral agents.
Q3: What are the limitations of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid as a potential antiviral drug?
A3: While 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid shows promise as a starting point for inhibitor design, it exhibits only moderate inhibitory activity against neuraminidase. [] Further research is necessary to enhance its potency and develop derivatives with improved pharmacological properties. Additionally, the compound's stability, pharmacokinetic profile, and potential toxicity need to be thoroughly investigated before it can be considered a viable antiviral drug candidate.
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